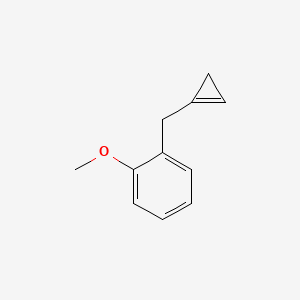
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is a chemical compound that belongs to the class of cyclopropenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- typically involves a multistep process starting from commercially available starting materials. One common method involves the reaction of cyclopropene with benzene in the presence of a catalyst. The resulting product is then purified through techniques such as column chromatography and recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new synthetic methodologies and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it a useful tool in organic synthesis and biological imaging .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-1-cyclopropen-1-yl)benzene: Similar in structure but contains fluorine atoms.
{[3-(Difluoromethyl)-1-cyclopropen-1-yl]methyl}benzene: Another similar compound with difluoromethyl groups.
Uniqueness
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications in different fields.
Properties
CAS No. |
454251-51-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclopropen-1-ylmethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-6H,7-8H2,1H3 |
InChI Key |
CHXXUWPLBSWRJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















